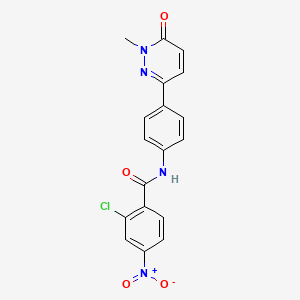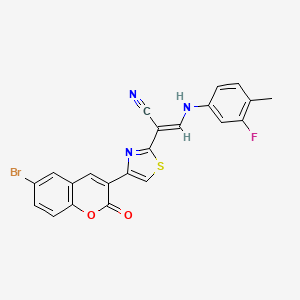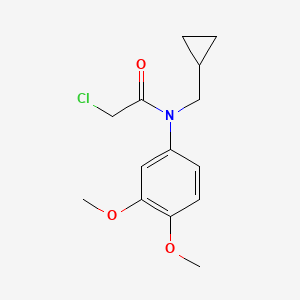![molecular formula C18H16ClN3O4S B2381064 ETHYL 5-(2-CHLOROACETAMIDO)-3-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE CAS No. 851947-98-3](/img/structure/B2381064.png)
ETHYL 5-(2-CHLOROACETAMIDO)-3-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 5-(2-CHLOROACETAMIDO)-3-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a chloroacetyl group, and a methylphenyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(2-CHLOROACETAMIDO)-3-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-d]pyridazine ring system.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced through a nucleophilic substitution reaction, where a suitable chloroacetylating agent reacts with the intermediate compound.
Attachment of the Methylphenyl Group: The methylphenyl group is typically introduced via a Friedel-Crafts acylation reaction, using a methylphenyl derivative and a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
化学反应分析
Types of Reactions
ETHYL 5-(2-CHLOROACETAMIDO)-3-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
科学研究应用
ETHYL 5-(2-CHLOROACETAMIDO)-3-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ETHYL 5-(2-CHLOROACETAMIDO)-3-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The thieno[3,4-d]pyridazine core may interact with various biological pathways, contributing to its overall biological activity.
相似化合物的比较
Similar Compounds
Ethyl 5-amino-3-(3-chloro-4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: This compound shares a similar core structure but differs in the functional groups attached.
Other Thienopyridazine Derivatives: Various derivatives with different substituents on the thieno[3,4-d]pyridazine core.
Uniqueness
ETHYL 5-(2-CHLOROACETAMIDO)-3-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloroacetyl group, in particular, allows for unique interactions with biological targets, setting it apart from other similar compounds.
属性
IUPAC Name |
ethyl 5-[(2-chloroacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-3-26-18(25)15-12-9-27-16(20-13(23)8-19)14(12)17(24)22(21-15)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQALWZQLCJPADQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCl)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
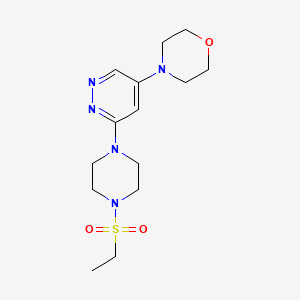
![2-(4-fluorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide](/img/structure/B2380983.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2380984.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2380985.png)


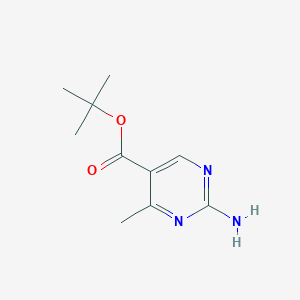
![3-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2380991.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methanesulfonylphenyl)acetamide](/img/structure/B2380993.png)
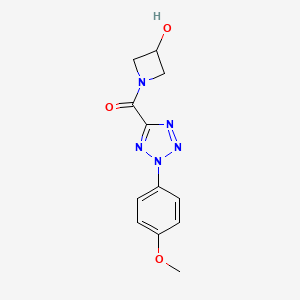
![N-(3,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2380998.png)
